molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk Inhibitor CAS No. 784211-09-2

Cdk/Crk Inhibitor

Numéro de catalogue B1679313
Numéro CAS: 784211-09-2
Poids moléculaire: 473.3 g/mol
Clé InChI: VQNCIRRXQQTXEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A Cdk/Crk Inhibitor is a chemical that inhibits the function of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). They are primarily used for Phosphorylation & Dephosphorylation applications . CDK inhibitors have been developed to treat cancers by preventing overproliferation of cancer cells . The US FDA approved the first drug of this type, palbociclib (Ibrance), a CDK4/6 inhibitor, in February 2015 .


Synthesis Analysis

The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy evident with approved drugs such as palbociclib, ribociclib, and abemaciclib . The discovery of a series of novel pyridine-derived CDK8 inhibitors has been detailed . Medicinal chemistry optimization gave rise to a potent CDK8 inhibitor with oral bioavailability .


Molecular Structure Analysis

The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners .


Chemical Reactions Analysis

CDK targeted drug discovery strategies have predominantly used biochemical, activity-based assays coupled with structural insight to improve inhibitor potency and selectivity . This approach has aided the design and development of many ATP-competitive small molecules .


Physical And Chemical Properties Analysis

The Cdk/Crk Inhibitor is a solid substance with a molecular weight of 473.35 . It is white in color and can be dissolved in DMSO to a concentration of 5 mg/mL .

Applications De Recherche Scientifique

Cancer Research

RGB-286147 is known to exhibit potent cytotoxic activity towards noncycling tumor cells . It induces cell apoptosis and has broad anti-tumor activity with an average GI50 value of less than 10 nM for 60 tumorigenic cell lines . This makes it a valuable tool in cancer research, particularly in studying the molecular determinants of tumor cell survival .

Cell Cycle Studies

RGB-286147 is a selective and ATP-competitive inhibitor of CDK and CDK-related kinases (CRK) with IC50 values ranging from 9-839 nM . It induces cell cycle arrest in the G1 phase , making it useful in studying cell cycle dynamics and the role of CDK/CRK kinases in this process .

Apoptosis Research

The compound induces apoptosis in cells . This property can be leveraged in research focused on understanding the mechanisms of programmed cell death and the factors that influence this process .

Kinase Inhibition Studies

RGB-286147 is a proteome-wide CDK/CRK-specific kinase inhibitor . It can be used in studies aimed at understanding the role of these kinases in various cellular processes and the effects of their inhibition .

Phosphorylation & Dephosphorylation Applications

The compound controls the biological activity of Cdk/Crk . This makes it useful in research applications focused on phosphorylation and dephosphorylation processes .

Neurodegeneration Research

The [1, 3, 6]-tri-substituted-pyrazolo [3,4-d]-pyrimidine-4-one kinase inhibitor scaffold, to which RGB-286147 belongs, is a promising template for the rational design of kinase inhibitors with potential applications in neurodegeneration .

Cardiac Hypertrophic Growth Studies

The same scaffold also suggests potential applications in studying cardiac hypertrophic growth .

AIDS Research

The compound’s scaffold could potentially be used in the development of treatments for AIDS .

Mécanisme D'action

Target of Action

RGB-286147 is a selective and ATP-competitive inhibitor of CDK (Cyclin-Dependent Kinases) and CRK (CDK-Related Kinases). The primary targets of RGB-286147 are CDK1/cyclinB, CDK2/E, CDK4/D1, and CDK6/cyclin D3 . These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest .

Mode of Action

RGB-286147 interacts with its targets (CDKs and CRKs) in an ATP-competitive manner . This means that RGB-286147 competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity. The IC50 values, which represent the concentration of RGB-286147 required to inhibit the activity of these kinases by 50%, range from 9-839 nM .

Biochemical Pathways

The inhibition of CDKs and CRKs by RGB-286147 affects the cell cycle, particularly the G1 phase . This leads to a marked inhibition of DNA replication and induces apoptosis (programmed cell death) in cells . The compound also results in the proteolytic cleavage of PARP (Poly ADP-Ribose Polymerase), a key protein involved in DNA repair and apoptosis .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The action of RGB-286147 leads to potent and irreversible cell killing activity, particularly in tumorigenic cell lines . It exhibits broad anti-tumor activity with an average GI50 value of <10 nM for 60 tumorigenic cell lines . It also inhibits the growth of non-cycling cells .

Action Environment

It is known that the compound should be stored at -20°c, away from moisture, to maintain its stability

Orientations Futures

CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

Propriétés

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk/Crk Inhibitor

CAS RN

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.